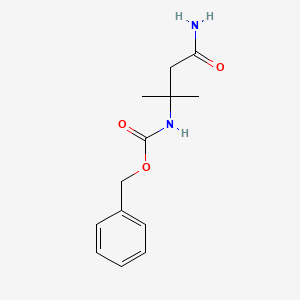

Benzyl 4-amino-2-methyl-4-oxobutan-2-ylcarbamate

Description

Properties

IUPAC Name |

benzyl N-(4-amino-2-methyl-4-oxobutan-2-yl)carbamate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H18N2O3/c1-13(2,8-11(14)16)15-12(17)18-9-10-6-4-3-5-7-10/h3-7H,8-9H2,1-2H3,(H2,14,16)(H,15,17) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DBSZIJXTFJXBFU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(CC(=O)N)NC(=O)OCC1=CC=CC=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H18N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

250.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Benzyl 4-amino-2-methyl-4-oxobutan-2-ylcarbamate typically involves the protection of amines using carbamates. Common protecting groups for amines include t-butyloxycarbonyl (Boc) and carboxybenzyl (CBz), which can be installed and removed under relatively mild conditions . The CBz group, in particular, can be removed using catalytic hydrogenation (Pd-C, H₂) .

Industrial Production Methods

Industrial production methods for this compound are not extensively documented. the general approach involves the use of carbamate protecting groups and catalytic hydrogenation, similar to laboratory-scale synthesis .

Chemical Reactions Analysis

Types of Reactions

Benzyl 4-amino-2-methyl-4-oxobutan-2-ylcarbamate undergoes various chemical reactions, including:

Substitution: Electrophilic aromatic substitution reactions, such as nitration, can occur at the ortho and para positions of the benzyl group.

Common Reagents and Conditions

Oxidation: Potassium permanganate (KMnO₄) under acidic conditions.

Substitution: Nitration using nitric acid (HNO₃) and sulfuric acid (H₂SO₄).

Major Products Formed

Scientific Research Applications

Scientific Research Applications

1. Chemistry

- Drug Synthesis : The compound is utilized in exploring drug synthesis pathways. Its structure allows for modifications that can lead to the development of new pharmaceuticals.

- Catalytic Reactions : It serves as a reagent in catalytic reactions, aiding in the synthesis of complex organic molecules.

2. Biology

- Biochemical Tool : Benzyl 4-amino-2-methyl-4-oxobutan-2-ylcarbamate is studied for its interactions with biological molecules, which may provide insights into metabolic pathways and enzyme functions.

- Enzyme Inhibition : The carbamate group can covalently bond with enzymes, potentially modulating their activity, which is crucial for understanding metabolic regulation .

3. Medicine

- Therapeutic Applications : Research indicates that this compound may have therapeutic potential against various diseases, including antimicrobial activity against Mycobacterium tuberculosis and Leishmania species .

- Toxicity Studies : Preliminary assessments show low toxicity profiles in cell lines, suggesting its suitability for further pharmacological evaluation.

4. Industry

- Industrial Processes : The compound is employed in industrial chemical processes as a reagent for synthesizing other organic compounds.

Structure-Activity Relationship (SAR)

Understanding the SAR is crucial for optimizing the compound's efficacy. Modifications to its structure can significantly impact its biological activities:

| Compound Modification | Effect on Activity |

|---|---|

| Addition of halogens | Increased potency against M. tuberculosis |

| Variation in alkyl substituents | Altered lipophilicity affecting cell permeability |

| Changes in the carbamate structure | Modulated enzyme inhibition efficiency |

These findings highlight how structural changes can enhance both efficacy and selectivity of Benzyl 4-amino derivatives.

Case Studies

Antimycobacterial Activity

Research has demonstrated that derivatives of Benzyl 4-amino compounds exhibit significant antimycobacterial activity. Compounds with similar structures have shown minimal inhibitory concentrations (MICs) comparable to first-line tuberculosis drugs like isoniazid, indicating potential for treating drug-resistant strains.

Leishmanicidal Activity

Investigations into the compound's effectiveness against Leishmania species have identified it as a potential inhibitor of N-myristoyltransferase (NMT), an enzyme critical for parasite survival. This inhibition could lead to significant reductions in parasite viability.

Mechanism of Action

The mechanism of action of Benzyl 4-amino-2-methyl-4-oxobutan-2-ylcarbamate involves its interaction with specific molecular targets and pathways. The compound’s effects are mediated through its ability to undergo various chemical reactions, such as oxidation and substitution, which can modify its structure and reactivity.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Functional Group Variations

Several benzyl carbamate derivatives with modified substituents have been synthesized and characterized. Key examples include:

a) 4-(Benzyloxy)-N-(3-chloro-2-(substitutedphenyl)-4-oxoazetin-2-yl)carbamates

These compounds feature azetidinone rings (4-oxoazetin-2-yl) with chloro and substituted phenyl groups. Compared to the target compound, the azetidinone ring introduces conformational rigidity, while the chloro substituent enhances electrophilicity.

b) Benzyl N-[1-[[1-[[4-fluoro-1-(4-hydroxyphenyl)-3-oxobutan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]carbamate

This derivative contains a fluorinated phenyl group and a hydroxy substituent, increasing polarity and hydrogen-bonding capacity. The target compound’s 4-amino-4-oxobutan-2-yl group may exhibit similar hydrogen-bonding behavior but lacks the fluorine atom’s electron-withdrawing effects .

c) Benzyl Alcohol Derivatives

Benzyl alcohol is metabolized to benzoic acid, suggesting that the target compound’s benzyl moiety may undergo similar hepatic processing .

Spectroscopic and Analytical Data

a) Infrared Spectroscopy (IR)

- Target Compound : Expected C=O (carbamate: ~1700 cm⁻¹), N-H (amine: ~3300 cm⁻¹), and C-O (benzyl ether: ~1250 cm⁻¹) stretches.

- Analog 6a (): Shows C=O (azetidinone: 1745 cm⁻¹) and C-Cl (750 cm⁻¹), absent in the target compound.

b) Nuclear Magnetic Resonance (NMR)

- 13C-NMR : The target compound’s methyl group (δ ~25 ppm) and quaternary carbon (δ ~55 ppm) would differ from analogs with electron-withdrawing substituents (e.g., nitro groups in 6b: δ ~150 ppm for aromatic carbons) .

c) Mass Spectrometry (MS)

Physicochemical Properties

- Solubility: The target compound’s amino and ketone groups enhance water solubility compared to chloro- or nitro-substituted analogs, which are more lipophilic .

- Stability : The methyl group may confer greater steric protection to the carbamate group, reducing hydrolysis rates compared to analogs with electron-deficient aryl rings .

Biological Activity

Benzyl 4-amino-2-methyl-4-oxobutan-2-ylcarbamate is a compound of interest in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

This compound features a complex structure with multiple functional groups, including an amine, a carbamate, and a ketone. Its chemical formula can be represented as . The presence of these functional groups suggests potential interactions with biological targets, making it a candidate for further pharmacological evaluation.

The biological activity of this compound is believed to involve several mechanisms:

- Enzyme Inhibition : The carbamate group can form covalent bonds with nucleophilic sites on enzymes, leading to inhibition or modulation of their activity. This interaction is crucial for compounds targeting specific metabolic pathways.

- Binding Affinity : The oxo group within the compound may participate in hydrogen bonding, influencing the binding affinity to various receptors or enzymes.

- Selectivity : Preliminary studies indicate that certain derivatives exhibit selective toxicity towards pathogens while sparing mammalian cells, which is essential for minimizing side effects in therapeutic applications .

Antimycobacterial Activity

Research has shown that derivatives of Benzyl 4-amino compounds exhibit significant antimycobacterial activity against Mycobacterium tuberculosis. For instance, compounds synthesized with similar structural motifs demonstrated minimal inhibitory concentrations (MICs) comparable to first-line tuberculosis drugs like isoniazid. These findings suggest that Benzyl 4-amino derivatives could be optimized for enhanced activity against drug-resistant strains .

Leishmanicidal Activity

Another area of investigation involves the compound's potential against Leishmania species. Inhibitors targeting N-myristoyltransferase (NMT) have shown promise; Benzyl 4-amino derivatives could be evaluated for their ability to inhibit this enzyme, which is essential for the survival of these parasites. The inhibition of NMT has been linked to significant reductions in parasite viability .

Structure-Activity Relationship (SAR)

The SAR studies indicate that modifications to the benzyl and carbamate moieties significantly affect biological activity. For example:

| Compound Modification | Effect on Activity |

|---|---|

| Addition of halogens | Increased potency against M. tuberculosis |

| Variation in alkyl substituents | Altered lipophilicity impacting cell permeability |

| Changes in the carbamate structure | Modulated enzyme inhibition efficiency |

These findings highlight the importance of structural modifications in enhancing the efficacy and selectivity of Benzyl 4-amino derivatives.

Toxicity and Safety Profile

Preliminary assessments using Vero and HepG2 cell lines have indicated that certain derivatives possess low toxicity profiles, maintaining cell viability even at concentrations near their MIC values. This selectivity is crucial for developing safe therapeutic agents .

Q & A

Q. Q1. What are the optimal reaction conditions for synthesizing benzyl carbamate derivatives like Benzyl 4-amino-2-methyl-4-oxobutan-2-ylcarbamate?

Methodological Answer: Synthesis of benzyl carbamates often involves coupling reactions between benzyl chloroformate and amino/oxo intermediates. Key parameters include:

- Catalyst selection : Polyphosphoric acid (PPA) has been effective in benzyl group rearrangements, achieving high yields (e.g., 70–88%) in carbamate synthesis .

- Solvent and temperature : Polar aprotic solvents (e.g., DMF) at 60–80°C are optimal for minimizing side reactions .

- Ultrasound-assisted synthesis : Reduces reaction time (e.g., from 8 hours to 2 hours) and improves yields by enhancing mass transfer (Table 2, ).

Validation : Compare yields and purity via GC or HPLC, referencing retention times and spectral data (e.g., IR peaks at 1700–1750 cm⁻¹ for carbonyl groups) .

Q. Q2. How can researchers resolve discrepancies in spectroscopic data for carbamate derivatives?

Methodological Answer: Contradictions in NMR/IR data may arise from tautomerism or solvent effects. For example:

- 13C NMR shifts : The carbonyl carbon in carbamates typically appears at 155–165 ppm, but deviations occur if intramolecular hydrogen bonding alters electron density .

- IR absorption : Overlapping peaks (e.g., NH stretching at 3300 cm⁻¹ and C=O at 1700 cm⁻¹) require deconvolution software or 2D-IR analysis .

Validation : Cross-reference with computational models (e.g., density functional theory (DFT) for predicting chemical shifts) .

Advanced Research Questions

Q. Q3. How can computational methods guide the design of benzyl carbamates for biological activity?

Methodological Answer:

- Molecular docking : Target enzymes like Mycobacterium tuberculosis FAS-I/FAS-II for anti-tubercular activity. Use AutoDock Vina to simulate ligand binding, focusing on hydrogen bonds with catalytic residues (e.g., Ser55, Lys164) .

- QSAR modeling : Correlate substituent effects (e.g., electron-withdrawing groups on the phenyl ring) with inhibitory potency (IC₅₀ values) .

Validation : Validate predictions with in vitro assays (e.g., XTT Reduction Menadione Assay for anti-tubercular activity) .

Q. Q4. What strategies mitigate side reactions during carbamate functionalization?

Methodological Answer: Common side reactions include hydrolysis or unintended cyclization:

- Protecting groups : Use tert-butyloxycarbonyl (Boc) to shield amino groups during benzylation .

- Low-temperature kinetics : Conduct reactions at –20°C to suppress hydrolysis, monitored via in situ FTIR .

Validation : Track intermediates using LC-MS (e.g., m/z 241.31 for 4-(benzyloxy)phenyl isothiocyanate) .

Q. Q5. How do steric and electronic effects influence carbamate stability?

Methodological Answer:

- Steric hindrance : Bulky substituents (e.g., adamantyl groups) reduce hydrolysis rates by shielding the carbamate linkage .

- Electronic effects : Electron-donating groups (e.g., –OCH₃) destabilize carbamates by increasing electron density on the carbonyl carbon, accelerating nucleophilic attack .

Validation : Accelerated stability studies (40°C/75% RH for 4 weeks) with HPLC quantification of degradation products .

Data-Driven Analysis

Q. Table 1. Reaction Optimization for Ultrasound-Assisted Synthesis

| Entry | Conventional Time (h) | Yield (%) | Ultrasound Time (h) | Yield (%) |

|---|---|---|---|---|

| 6a | 8.00 | 70 | 2.00 | 88 |

| 6b | 6.00 | 65 | 2.00 | 82 |

| Source: Adapted from ultrasound-assisted synthesis studies |

Q. Key Findings :

- Ultrasound reduces reaction time by 75% and improves yields by 15–20% due to cavitation effects .

- Purity (>97% by GC) is maintained under optimized conditions .

Handling Contradictions in Literature

Q. Q6. How to address conflicting reports on benzyl carbamate toxicity?

Methodological Answer: Discrepancies may stem from impurity profiles or assay variability:

- Arsenic/lead limits : Ensure compliance with safety thresholds (As < 0.0003%, Pb < 0.001%) via ICP-MS .

- Cytotoxicity assays : Use MTT assays on HEK-293 cells to differentiate compound toxicity from solvent effects (e.g., DMSO < 0.1% v/v) .

Safety and Compliance

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.